molecular formula C11H21N3O3 B2583971 Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate CAS No. 1463522-75-9

Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate

Cat. No.: B2583971
CAS No.: 1463522-75-9
M. Wt: 243.307
InChI Key: VXJNSLUJKYGNIE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate is an organic compound with the molecular formula C10H19N3O4 It is a derivative of carbamate and features a cyclobutyl ring substituted with a hydrazinyl-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl carbamate with cyclobutanone to form an intermediate, which is then reacted with hydrazine hydrate to introduce the hydrazinyl group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate: A similar compound with a different ring structure.

    Cyclobutylcarbamate derivatives: Other derivatives with variations in the substituents on the cyclobutyl ring.

Uniqueness

Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate is unique due to its specific combination of a cyclobutyl ring and a hydrazinyl-oxoethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl N-[3-(2-hydrazinyl-2-oxoethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-4-7(5-8)6-9(15)14-12/h7-8H,4-6,12H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJNSLUJKYGNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutyl)acetate (1.2 g, 4.7 mmol) and hydrazine hydrate (1.4 g, 23.5 mmol) in EtOH (8 mL) was heated at 80° C. for 17 hrs. The reaction mixture was concentrated and the residue was dissolved in DCM (20 mL). The organic phase was washed with saturated sodium chloride (10 mL) and water (10 mL). The water layer was exacted with EtOAc (3×). The combined organic layer was dried over Na2SO4 and concentrated to afford tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate (1.1 g, 97%). ESI-MS (EI+, m/z): 244 [M+H]+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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